molecular formula C23H28ClN3O B10882415 [4-(1-Benzylpiperidin-4-yl)piperazin-1-yl](3-chlorophenyl)methanone

[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl](3-chlorophenyl)methanone

Cat. No.: B10882415
M. Wt: 397.9 g/mol
InChI Key: JWIGGMNJMHIJOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-BENZYL-4-PIPERIDYL)PIPERAZINOMETHANONE is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. The structure of this compound includes a piperazine ring, a benzyl group, and a chlorophenyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-BENZYL-4-PIPERIDYL)PIPERAZINOMETHANONE typically involves multiple steps, starting with the preparation of the piperazine ring. One common method is the cyclization of 1,2-diamine derivatives with sulfonium salts . This reaction is carried out under basic conditions, often using a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The benzyl group can be introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the piperazine derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. Catalytic hydrogenation is often employed to reduce intermediates and complete the synthesis . The use of high-pressure reactors and advanced purification techniques, such as chromatography, ensures the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(1-BENZYL-4-PIPERIDYL)PIPERAZINOMETHANONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting ketones to alcohols.

    Substitution: Nucleophilic substitution reactions are common, where halogen atoms in the benzyl or chlorophenyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Benzyl halides, chlorophenyl halides

Major Products

The major products formed from these reactions include various substituted piperazine derivatives, alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(1-BENZYL-4-PIPERIDYL)PIPERAZINOMETHANONE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, analgesic, and antipsychotic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(1-BENZYL-4-PIPERIDYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets, such as enzymes and receptors. It acts as a monoamine releasing agent, selectively releasing dopamine and norepinephrine . This compound also functions as a monoamine oxidase inhibitor (MAOI), with a preference for MAO-A . These interactions lead to various physiological effects, including modulation of neurotransmitter levels and inhibition of oxidative deamination.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-BENZYL-4-PIPERIDYL)PIPERAZINOMETHANONE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to selectively release monoamines and inhibit monoamine oxidase makes it a valuable compound for research in neuropharmacology and medicinal chemistry.

Properties

Molecular Formula

C23H28ClN3O

Molecular Weight

397.9 g/mol

IUPAC Name

[4-(1-benzylpiperidin-4-yl)piperazin-1-yl]-(3-chlorophenyl)methanone

InChI

InChI=1S/C23H28ClN3O/c24-21-8-4-7-20(17-21)23(28)27-15-13-26(14-16-27)22-9-11-25(12-10-22)18-19-5-2-1-3-6-19/h1-8,17,22H,9-16,18H2

InChI Key

JWIGGMNJMHIJOL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl)CC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.